MAO-B Inhibitory Selectivity: 2-Fluoro Regioisomer vs. 3-Fluoro Regioisomer
The 2-fluoro regioisomer (2-fluoro-N-(quinolin-8-yl)benzamide) demonstrates measurable MAO-B inhibitory activity with an IC50 of 666 nM in a fluorescence-based assay, whereas the 3-fluoro regioisomer (3-fluoro-N-(quinolin-8-yl)benzamide) is essentially inactive against MAO-B (IC50 > 100,000 nM) [1]. For MAO-A, the 2-fluoro regioisomer retains an IC50 of approximately 100,000 nM, yielding a calculated MAO-A/MAO-B selectivity ratio of approximately 150-fold [1]. This regioisomeric differentiation is derived from curated BindingDB entries originally deposited from ChEMBL and provides a direct head-to-head comparison of two positional isomers tested under identical assay conditions.
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 666 nM (2-fluoro regioisomer) |
| Comparator Or Baseline | 3-Fluoro regioisomer: IC50 > 100,000 nM (MAO-B); 3-Fluoro regioisomer MAO-A: IC50 > 100,000 nM |
| Quantified Difference | ≥150-fold greater MAO-B potency for 2-fluoro relative to 3-fluoro; MAO-A/MAO-B selectivity ratio ≈ 150 for 2-fluoro |
| Conditions | Inhibition of MAO-B assessed by conversion of kynuramine to 4-hydroxyquinoline, 20 min fluorescence assay. Data curated in BindingDB from ChEMBL. |
Why This Matters
For procurement decisions involving MAO-B inhibitor screening or neuroscience target profiling, the 2-fluoro regioisomer is the only one of the two regioisomers tested that provides measurable MAO-B engagement with >150-fold selectivity over MAO-A, whereas the 3-fluoro analogue is functionally silent.
- [1] BindingDB. BDBM50401986 (CHEMBL2203918): 2-Fluoro-N-(quinolin-8-yl)benzamide — MAO-B IC50 666 nM; MAO-A IC50 1.00E+5 nM. BDBM50401981 (CHEMBL1575961): 3-Fluoro-N-(quinolin-8-yl)benzamide — MAO-A IC50 > 1.00E+5 nM; MAO-B not active. https://www.bindingdb.org/ View Source
